molecular formula C18H11NO2S B13996610 2-(2-Nitrophenyl)dibenzo[b,d]thiophene

2-(2-Nitrophenyl)dibenzo[b,d]thiophene

Cat. No.: B13996610
M. Wt: 305.4 g/mol
InChI Key: OQLDLSLADLFFRW-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)dibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of a nitrophenyl group attached to the dibenzo[b,d]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene typically involves the nitration of dibenzo[b,d]thiophene. The reaction is carried out by treating dibenzo[b,d]thiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for larger-scale production and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst or under acidic conditions.

Major Products

    Reduction: 2-(2-Aminophenyl)dibenzo[b,d]thiophene.

    Substitution: Various substituted dibenzo[b,d]thiophenes depending on the electrophile used.

Scientific Research Applications

2-(2-Nitrophenyl)dibenzo[b,d]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its electronic structure. The nitro group and the dibenzo[b,d]thiophene core contribute to the compound’s ability to participate in electron transfer processes. This makes it an effective component in electronic devices where charge transport is crucial. The molecular targets and pathways involved depend on the specific application, such as the interaction with other materials in an electronic device or the detection of analytes in a sensor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which significantly alters its electronic properties compared to the parent dibenzo[b,d]thiophene. This modification enhances its reactivity and makes it suitable for specific applications in organic electronics and materials science.

Biological Activity

2-(2-Nitrophenyl)dibenzo[b,d]thiophene is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a dibenzo[b,d]thiophene backbone substituted with a nitrophenyl group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds related to dibenzo[b,d]thiophene exhibit notable antitumor properties. For instance, derivatives of dibenzo[b,d]thiophene have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The inhibitory activity of specific analogs has been quantified, revealing IC50 values comparable to established chemotherapeutics like methotrexate (MTX) .

Table 1: Inhibitory Activity of Dibenzo[b,d]thiophene Derivatives

CompoundDHFR Inhibition IC50 (μM)
Compound A0.20
Compound B0.28
MTX0.22

These findings suggest that modifications in the structure of dibenzo[b,d]thiophene can enhance its cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiophene derivatives, including those related to this compound, have exhibited significant antimicrobial properties. A review highlighted that thiophenes possess broad-spectrum activity against bacteria, fungi, and viruses . The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismMIC (μg/mL)
Compound CStaphylococcus aureus5
Compound DEscherichia coli10
Compound ECandida albicans8

This antimicrobial potential is attributed to the presence of the thiophene ring, which enhances the lipophilicity and membrane permeability of these compounds .

Case Study 1: Antitumor Efficacy

A study involving a novel series of dibenzo[b,d]thiophene derivatives demonstrated their ability to induce apoptosis in glioblastoma cells (SNB-75). The treatment resulted in a significant increase in apoptotic markers compared to untreated controls, indicating that these compounds may serve as effective agents in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation, various nitro-substituted thiophenes were screened for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity, with minimal inhibitory concentrations significantly lower than those of traditional antibiotics . This suggests a promising avenue for developing new treatments for resistant strains of tuberculosis.

Research Findings and Future Directions

The biological activities associated with this compound and its derivatives underscore their potential as therapeutic agents. Ongoing research should focus on:

  • Structural Optimization : Further modifications to enhance potency and selectivity against specific cancer types or pathogens.
  • Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.

Properties

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(2-nitrophenyl)dibenzothiophene

InChI

InChI=1S/C18H11NO2S/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H

InChI Key

OQLDLSLADLFFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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